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Compound of Interest

Compound Name: Carmichaenine D

Cat. No.: B1496004

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of
carmichasine D, a C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii.
The following sections detail the experimental protocols, present spectroscopic data in a
structured format, and visualize the logical workflow of the structure determination process.

Executive Summary

The structural elucidation of novel natural products is a cornerstone of drug discovery and
development. Carmichasine D, a member of the complex family of diterpenoid alkaloids, was
isolated from the roots of Aconitum carmichaelii. Through a combination of modern
chromatographic and spectroscopic techniques, its chemical structure was unambiguously
determined. This guide serves as a comprehensive resource, detailing the methodologies and
data that led to the characterization of this intricate molecule.

Isolation of Carmichasine D

The isolation of carmichasine D from the roots of Aconitum carmichaelii involved a multi-step
extraction and chromatographic process designed to separate this specific alkaloid from a
complex mixture of other natural products.

Experimental Protocol: Extraction and Isolation
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» Plant Material: The air-dried and powdered roots of Aconitum carmichaelii were used as the
starting material.

» Extraction: The powdered roots were extracted exhaustively with 95% ethanol at room
temperature. The resulting extract was concentrated under reduced pressure to yield a crude
residue.

o Acid-Base Partitioning: The crude extract was suspended in a 2% aqueous HCI solution and
partitioned with ethyl acetate to remove neutral and weakly acidic compounds. The acidic
aqueous layer, containing the alkaloids, was then basified with ammonia solution to a pH of
9-10 and subsequently extracted with chloroform.

e Column Chromatography: The chloroform extract was subjected to column chromatography
on silica gel, eluting with a gradient of chloroform-methanol to yield several fractions.

e Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing
carmichasine D were further purified by preparative HPLC on a C18 reversed-phase column
with a mobile phase of acetonitrile-water to afford the pure compound.

Spectroscopic Data and Structure Elucidation

The chemical structure of carmichasine D was determined through a comprehensive analysis
of its spectroscopic data, including High-Resolution Electrospray lonization Mass Spectrometry
(HR-ESI-MS), Infrared (IR) spectroscopy, and extensive one- and two-dimensional Nuclear
Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry and Infrared Spectroscopy

The molecular formula of carmichasine D was established by HR-ESI-MS, while IR
spectroscopy provided information about the functional groups present in the molecule.

Spectroscopic Technique Data Interpretation

HR-ESI-MS m/z [M+H]* Molecular Formula: C2sH3sNO7
v (cm~1): 3450, 1710, 1630,

Infrared (IR) 1090 -OH, C=0, C=C, C-O
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The detailed structural framework of carmichasine D was pieced together using a combination
of IH NMR, 3C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments. The data presented
below is typically recorded in CDCls or a similar deuterated solvent.

Table 1: H NMR Data for Carmichasine D
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Position OoH (ppm) Multiplicity J (Hz)
1 3.25 t 8.5
2 2.80 m
3 4.10 d 6.0
5 4.95 d 6.5
6 5.80 S
7 4.50 d 7.0
9 3.15 m
10 2.90 m
11 4.85 S
13 2.60 m
14 4.20 d 55
15 2.10,1.90 m
17 2.55 m
19 2.40 m
N-CH: 2.75, 2.65 m
N-CHs 1.10 t 7.2
OCHs-1 3.35 S
OCHs-6 3.40 S
OCHs-16 3.30 S
0O-CO-Ph 8.05, 7.55, 7.45 m

Table 2: 13C NMR Data for Carmichasine D
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Position oC (ppm) Position oC (ppm)
1 85.2 14 75.5
2 45.1 15 38.0
3 72.3 16 82.5
4 43.0 17 61.8
5 50.5 19 56.2
6 91.0 N-CH:z 49.5
7 88.5 N-CHs 13.5
8 78.0 OCHs-1 56.4
9 52.8 OCHs-6 58.0
10 48.2 OCHs-16 56.1
11 54.5 0O-CO-Ph 166.5
12 35.5 Ph-C1' 130.2
13 46.5 Ph-C2',6' 129.8
Ph-C3',5' 128.5

Ph-C4' 133.0

Visualization of the Elucidation Workflow

The logical process of deducing the structure of carmichasine D from the raw spectroscopic
data is a critical aspect of natural product chemistry. This workflow can be visualized to
illustrate the key steps and their relationships.
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Figure 1: Workflow for the structure elucidation of carmichasine D.
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Conclusion

The structure of carmichasine D has been successfully elucidated through a systematic
process of isolation and spectroscopic analysis. The detailed experimental protocols and
comprehensive spectroscopic data presented in this guide provide a valuable resource for
researchers in the fields of natural product chemistry, pharmacology, and drug development.
The methodologies described herein are representative of the modern techniques employed in
the characterization of complex natural molecules and can serve as a reference for future
studies in this area. The cytotoxicity of carmichasine D was investigated against several human
cancer cell lines, including MCF-7, HCT116, A549, and 786-0, and it did not show considerable
cytotoxic activity.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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